Cas no 888028-33-9 (1-4-(propan-2-yl)phenylcyclopropan-1-amine)
1-4-(Propan-2-yl)phenylcyclopropan-1-amine is a cyclopropylamine derivative featuring an isopropyl-substituted phenyl ring. This structural motif imparts unique steric and electronic properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The cyclopropane ring enhances rigidity, potentially improving binding affinity in bioactive molecules, while the isopropyl group offers lipophilicity, influencing solubility and metabolic stability. Its amine functionality allows for further derivatization, enabling applications in the development of agrochemicals, medicinal compounds, and specialty materials. The compound's well-defined stereochemistry and stability under various conditions make it suitable for precise synthetic modifications. Researchers value its versatility in constructing complex molecular architectures.
888028-33-9 structure
Product Name:1-4-(propan-2-yl)phenylcyclopropan-1-amine
CAS No:888028-33-9
MF:C12H17N
MW:175.270083189011
CID:714173
PubChem ID:43146615
Update Time:2025-10-29
1-4-(propan-2-yl)phenylcyclopropan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- Cyclopropanamine,1-[4-(1-methylethyl)phenyl]-
- 1-(4-isopropylphenyl)butan-1-one
- 1-(4-isopropyl-phenyl)-cyclopropylamine
- 1-4-(propan-2-yl)phenylcyclopropan-1-amine
- Cyclopropanamine, 1-[4-(1-methylethyl)phenyl]-
- 1-(4-propan-2-ylphenyl)cyclopropan-1-amine
-
- Inchi: 1S/C12H17N/c1-9(2)10-3-5-11(6-4-10)12(13)7-8-12/h3-6,9H,7-8,13H2,1-2H3
- InChI Key: GDEHJAXVIQOTPY-UHFFFAOYSA-N
- SMILES: C1(C2=CC=C(C(C)C)C=C2)(N)CC1
Computed Properties
- Exact Mass: 175.13600
- Monoisotopic Mass: 175.136099547g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 174
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 26Ų
Experimental Properties
- PSA: 26.02000
- LogP: 3.45810
1-4-(propan-2-yl)phenylcyclopropan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1841088-0.05g |
1-[4-(propan-2-yl)phenyl]cyclopropan-1-amine |
888028-33-9 | 0.05g |
$707.0 | 2023-09-19 | ||
| Enamine | EN300-1841088-0.1g |
1-[4-(propan-2-yl)phenyl]cyclopropan-1-amine |
888028-33-9 | 0.1g |
$741.0 | 2023-09-19 | ||
| Enamine | EN300-1841088-0.25g |
1-[4-(propan-2-yl)phenyl]cyclopropan-1-amine |
888028-33-9 | 0.25g |
$774.0 | 2023-09-19 | ||
| Enamine | EN300-1841088-0.5g |
1-[4-(propan-2-yl)phenyl]cyclopropan-1-amine |
888028-33-9 | 0.5g |
$809.0 | 2023-09-19 | ||
| Enamine | EN300-1841088-1.0g |
1-[4-(propan-2-yl)phenyl]cyclopropan-1-amine |
888028-33-9 | 1g |
$914.0 | 2023-06-01 | ||
| Enamine | EN300-1841088-2.5g |
1-[4-(propan-2-yl)phenyl]cyclopropan-1-amine |
888028-33-9 | 2.5g |
$1650.0 | 2023-09-19 | ||
| Enamine | EN300-1841088-5.0g |
1-[4-(propan-2-yl)phenyl]cyclopropan-1-amine |
888028-33-9 | 5g |
$2650.0 | 2023-06-01 | ||
| Enamine | EN300-1841088-10.0g |
1-[4-(propan-2-yl)phenyl]cyclopropan-1-amine |
888028-33-9 | 10g |
$3929.0 | 2023-06-01 | ||
| Enamine | EN300-1841088-1g |
1-[4-(propan-2-yl)phenyl]cyclopropan-1-amine |
888028-33-9 | 1g |
$842.0 | 2023-09-19 | ||
| Enamine | EN300-1841088-5g |
1-[4-(propan-2-yl)phenyl]cyclopropan-1-amine |
888028-33-9 | 5g |
$2443.0 | 2023-09-19 |
1-4-(propan-2-yl)phenylcyclopropan-1-amine Related Literature
-
Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
-
Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
-
Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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